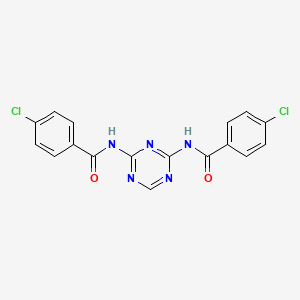
N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4-chlorobenzamide groups attached to a triazine core. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) typically involves the reaction of cyanuric chloride with 4-chlorobenzamide. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and 4-chlorobenzamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
Procedure: Cyanuric chloride is first dissolved in the solvent, followed by the addition of 4-chlorobenzamide and the base. The mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzamide groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as substituted amides or thiols.
Hydrolysis: 4-chlorobenzoic acid and corresponding amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including polymers and other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism by which N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-methylbenzamide): Similar structure but with methyl groups instead of chlorine atoms.
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-nitrobenzamide): Contains nitro groups, which can alter its reactivity and applications.
Uniqueness: N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is unique due to the presence of chlorine atoms, which can participate in specific chemical reactions and influence the compound’s physical properties, such as solubility and stability.
This detailed overview provides a comprehensive understanding of N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide), covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
111829-64-2 |
|---|---|
Molekularformel |
C17H11Cl2N5O2 |
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
4-chloro-N-[4-[(4-chlorobenzoyl)amino]-1,3,5-triazin-2-yl]benzamide |
InChI |
InChI=1S/C17H11Cl2N5O2/c18-12-5-1-10(2-6-12)14(25)22-16-20-9-21-17(24-16)23-15(26)11-3-7-13(19)8-4-11/h1-9H,(H2,20,21,22,23,24,25,26) |
InChI-Schlüssel |
NBJREGHTDRCGFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=NC=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


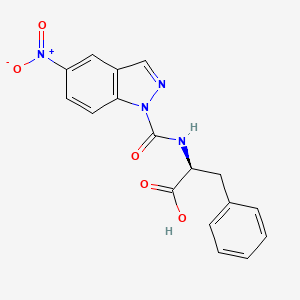
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)

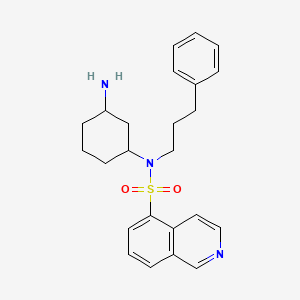
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
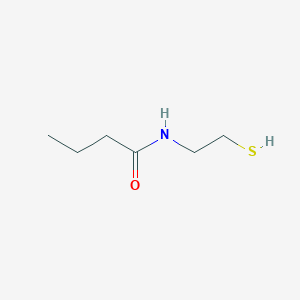
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)

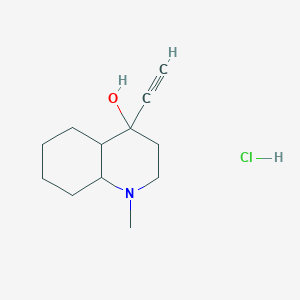
![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)

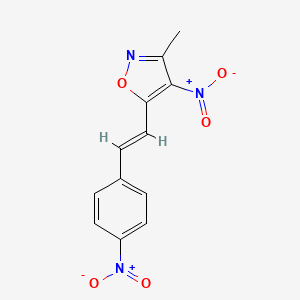

![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
